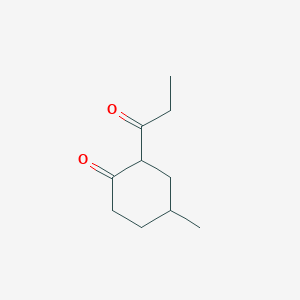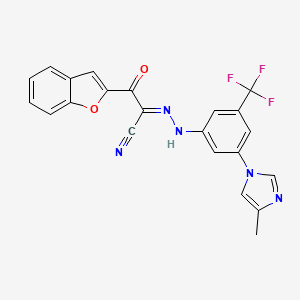
(E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl cyanide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl cyanide is a complex organic compound that features a benzofuran moiety, an imidazole ring, and a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl cyanide typically involves multi-step organic reactions. The process may include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving phenol derivatives and aldehydes.
Introduction of the Imidazole Ring: This step may involve the reaction of an appropriate amine with a nitrile or other suitable precursor.
Attachment of the Trifluoromethyl Group: This can be done using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Final Coupling and Cyanation: The final step involves coupling the intermediate compounds and introducing the cyanide group under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.
Reaction Conditions: Optimization of temperature, pressure, and solvent systems.
Purification: Techniques such as crystallization, chromatography, and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl cyanide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction to amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
Potential medicinal applications include the development of new drugs for treating diseases. The presence of the imidazole ring and trifluoromethyl group may impart specific biological activities.
Industry
In the industrial sector, this compound could be used in the development of new materials with unique properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of (E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl cyanide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the trifluoromethyl group may enhance its binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)phenyl)-2-oxoacetohydrazonoyl cyanide: Lacks the trifluoromethyl group.
(E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-phenyl)-2-oxoacetohydrazonoyl cyanide: Lacks the trifluoromethyl group and has a phenyl group instead.
Uniqueness
The presence of the trifluoromethyl group in (E)-2-(Benzofuran-2-yl)-N-(3-(4-methyl-1H-imidazol-1-yl)-5-(trifluoromethyl)phenyl)-2-oxoacetohydrazonoyl cyanide imparts unique chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C22H14F3N5O2 |
|---|---|
Molekulargewicht |
437.4 g/mol |
IUPAC-Name |
(1E)-2-(1-benzofuran-2-yl)-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)anilino]-2-oxoethanimidoyl cyanide |
InChI |
InChI=1S/C22H14F3N5O2/c1-13-11-30(12-27-13)17-8-15(22(23,24)25)7-16(9-17)28-29-18(10-26)21(31)20-6-14-4-2-3-5-19(14)32-20/h2-9,11-12,28H,1H3/b29-18+ |
InChI-Schlüssel |
WBMQIFLXIWQUJC-RDRPBHBLSA-N |
Isomerische SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)N/N=C(\C#N)/C(=O)C3=CC4=CC=CC=C4O3)C(F)(F)F |
Kanonische SMILES |
CC1=CN(C=N1)C2=CC(=CC(=C2)NN=C(C#N)C(=O)C3=CC4=CC=CC=C4O3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


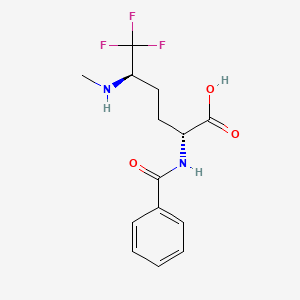
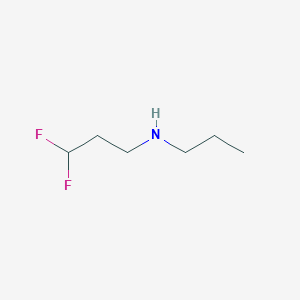
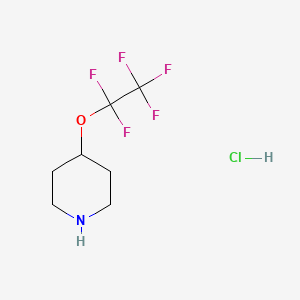
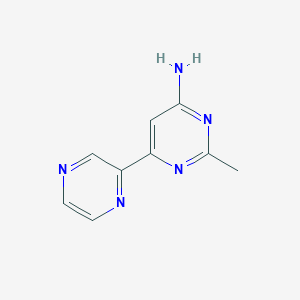
![Ethyl 2-amino-3-(3-hydroxybicyclo[1.1.1]pentan-1-yl)propanoate](/img/structure/B13329179.png)
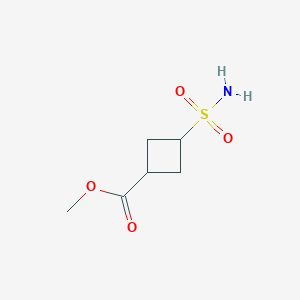
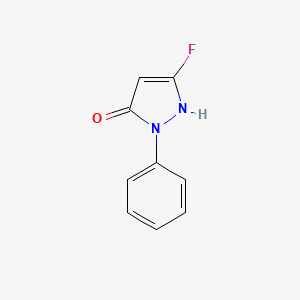
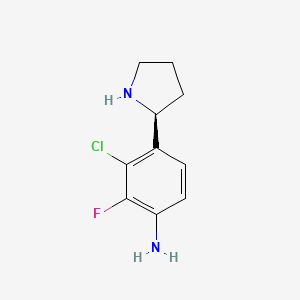
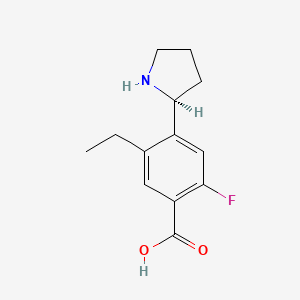
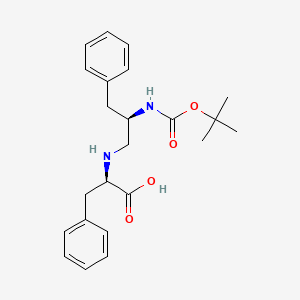
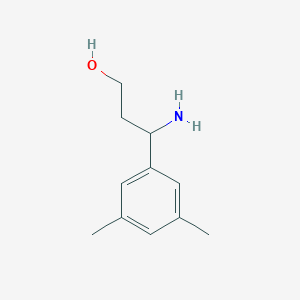
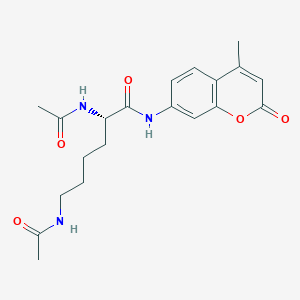
![8-Cyclopropyl-5-oxo-5H-thiazolo[3,2-a]pyridine-3-carboxylic acid](/img/structure/B13329239.png)
